2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol
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Overview
Description
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol is a chemical compound with a unique structure that includes a chlorinated phenol ring and a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chlorophenol with 2,4,5-trimethyl-1,3-dioxolane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorinated phenol can be reduced to the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the dioxolane moiety may enhance its stability and solubility. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive under certain conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
Uniqueness
This compound is unique due to its specific combination of a chlorinated phenol ring and a dioxolane group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
85740-96-1 |
---|---|
Molecular Formula |
C12H15ClO3 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-chloro-5-(2,4,5-trimethyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C12H15ClO3/c1-7-8(2)16-12(3,15-7)9-4-5-10(13)11(14)6-9/h4-8,14H,1-3H3 |
InChI Key |
UDDKDVNWXIHONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)(C)C2=CC(=C(C=C2)Cl)O)C |
Origin of Product |
United States |
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